(2-Iodo-6-methylphenyl)methanol
Description
Significance of Ortho-Iodinated Aryl Systems in Synthetic Transformations
Ortho-iodinated aryl systems are of paramount importance in organic synthesis due to the unique reactivity of the carbon-iodine bond. The iodine atom, being an excellent leaving group, facilitates a wide range of transformations, most notably transition-metal-catalyzed cross-coupling reactions. These reactions, including the Suzuki, Sonogashira, and Heck couplings, are fundamental for the construction of complex molecular architectures from simpler precursors. The presence of an iodine atom at the ortho position to another substituent, as seen in (2-Iodo-6-methylphenyl)methanol, can influence the regioselectivity of these reactions and enable specific intramolecular cyclizations, leading to the formation of novel heterocyclic and polycyclic compounds.
Role of Benzylic Alcohols as Key Synthetic Intermediates
Benzylic alcohols are a cornerstone of synthetic organic chemistry, serving as precursors to a vast array of functional groups. The hydroxyl group can be readily oxidized to aldehydes or carboxylic acids, converted into leaving groups for nucleophilic substitution reactions, or participate in etherification and esterification reactions. Furthermore, the benzylic position is amenable to deoxygenation, allowing for the formation of substituted toluene (B28343) derivatives. The dual functionality of a benzylic alcohol and an aryl iodide in a single molecule, such as in this compound, provides a powerful platform for sequential or one-pot multi-component reactions, significantly enhancing synthetic efficiency.
Overview of the this compound Scaffold in Academic and Industrial Contexts
The this compound scaffold is a valuable intermediate in both academic and industrial research, primarily for the synthesis of complex organic molecules. Its utility is particularly evident in the construction of biaryl and heterocyclic structures, which are common motifs in pharmaceuticals and materials science. While detailed industrial applications are often proprietary, the academic literature showcases its potential in the development of novel synthetic methodologies. For instance, it has been utilized as a key starting material in palladium-catalyzed tandem cyclization reactions to create intricate spirocyclic systems. rsc.org The commercial availability of this compound further underscores its importance as a ready-to-use building block for research and development. cymitquimica.com
Synthesis of this compound
The preparation of this compound can be achieved through the reduction of corresponding carbonyl compounds. Two common laboratory-scale methods are highlighted below.
One established method involves the reduction of methyl 2-iodo-6-methylbenzoate. rsc.org In this procedure, the ester is treated with diisobutylaluminium hydride (DIBAL-H) in toluene at low temperatures. The reaction mixture is stirred for a few hours, after which the reaction is quenched, and the product is extracted to yield this compound. rsc.org
Another effective synthetic route starts from 2-iodobenzoic acid. rsc.org The carboxylic acid is dissolved in tetrahydrofuran (B95107) (THF) and cooled, followed by the slow addition of sodium borohydride (B1222165) (NaBH₄) and boron trifluoride etherate (BF₃∙OEt₂). The reaction proceeds at room temperature and, upon completion, is worked up to afford the desired product. rsc.org
A related synthetic approach has been documented in patent literature for a structurally similar compound, (4-chloro-2-iodo-6-methylphenyl)methanol, where the corresponding benzoic acid derivative is reduced using a borane-dimethyl sulfide (B99878) complex (BH₃∙DMS). google.com
Table 1: Synthesis of this compound
| Starting Material | Reagents | Solvent | Key Conditions | Reference |
|---|---|---|---|---|
| Methyl 2-iodo-6-methylbenzoate | Diisobutylaluminium hydride (DIBAL-H) | Toluene | -78 °C to room temperature | rsc.org |
Applications in Organic Synthesis
The dual functionality of this compound makes it a valuable precursor in various synthetic transformations. A notable application is its use in a palladium-catalyzed intermolecular tandem cyclization reaction to synthesize 3H-Spiro[isobenzofuran-1,3'-isochroman] compounds. rsc.org In this multi-step sequence, the benzylic alcohol is first converted to a propargyl ether. This intermediate then undergoes a palladium-catalyzed reaction with an aryl halide, leading to a cascade of cyclization events that form the complex spirocyclic core. This specific application highlights the potential of this compound in generating molecular complexity from a relatively simple starting material.
While direct and detailed research findings for many other applications of this specific molecule are not widely published, its structural motifs suggest its utility in a range of other reactions common for ortho-iodinated benzyl (B1604629) alcohols. These include:
Cross-Coupling Reactions: The aryl iodide moiety can readily participate in Suzuki, Sonogashira, Heck, and other palladium-catalyzed cross-coupling reactions to form C-C bonds, leading to the synthesis of substituted biarylmethanols and other complex aromatic systems.
Intramolecular Cyclizations: The proximity of the benzylic alcohol and the iodo group can be exploited in intramolecular reactions, such as intramolecular etherification, to form oxygen-containing heterocyclic rings.
Further Functionalization: The benzylic alcohol can be oxidized to the corresponding aldehyde, which can then undergo a variety of subsequent reactions, such as Wittig reactions or reductive aminations, to introduce further diversity into the molecular structure.
Table 2: Potential and Demonstrated Applications of this compound
| Reaction Type | Description | Potential Products | Reference (Demonstrated) |
|---|---|---|---|
| Palladium-Catalyzed Tandem Cyclization | Formation of a propargyl ether followed by a palladium-catalyzed cascade reaction with an aryl halide. | 3H-Spiro[isobenzofuran-1,3'-isochroman] derivatives | rsc.org |
| Suzuki Coupling | Palladium-catalyzed reaction with a boronic acid or ester. | 2-Aryl-6-methylbenzyl alcohols | (General reaction for aryl iodides) |
| Sonogashira Coupling | Palladium and copper-catalyzed reaction with a terminal alkyne. | 2-(Alkynyl)-6-methylbenzyl alcohols | (General reaction for aryl iodides) |
| Intramolecular Etherification | Base-mediated cyclization to form a cyclic ether. | Dihydroisobenzofuran derivatives | (Plausible based on structure) |
This compound stands out as a strategically important synthetic intermediate. The presence of both an ortho-iodo group and a benzylic alcohol within the same molecule provides a versatile platform for a wide range of chemical transformations. Its demonstrated use in the synthesis of complex spirocyclic systems and its high potential for application in various cross-coupling and cyclization reactions underscore its value in modern organic synthesis. As the demand for novel and complex molecular architectures in fields such as medicinal chemistry and materials science continues to grow, the utility of such well-equipped building blocks is expected to increase significantly.
Structure
3D Structure
Properties
IUPAC Name |
(2-iodo-6-methylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-6-3-2-4-8(9)7(6)5-10/h2-4,10H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAYRNRJCGKFNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)I)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Derivatization Pathways of 2 Iodo 6 Methylphenyl Methanol
Reactions Involving the Benzylic Hydroxyl Group
The benzylic hydroxyl group in (2-Iodo-6-methylphenyl)methanol is a primary site for various functional group interconversions, enabling the synthesis of a diverse range of derivatives.
Oxidation Reactions to Carbonyls
The oxidation of the primary alcohol in this compound to an aldehyde, 2-iodo-6-methylbenzaldehyde, is a fundamental transformation. Various catalytic systems can achieve this, often under mild conditions to prevent over-oxidation to the corresponding carboxylic acid. For instance, systems utilizing [bis(acetoxy)iodo]benzene in conjunction with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and KNO2 have been developed for the catalytic oxidation of alcohols to carbonyl compounds using oxygen. researchgate.net Polymeric versions of hypervalent iodine reagents, such as poly[4-(bis(acetoxy)iodo)]styrene, have also been employed, offering the advantage of easier catalyst recovery and recycling. researchgate.net
Etherification and Esterification Reactions
The hydroxyl group of this compound can readily undergo etherification to form ethers. An efficient method for the chemoselective conversion of benzyl (B1604629) alcohols into their methyl or ethyl ethers utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol. researchgate.net This process demonstrates selectivity for benzylic hydroxyl groups over other types of hydroxyls, such as aliphatic or phenolic ones. researchgate.net The formation of ethers can also be catalyzed by various other reagents and conditions, often tailored to the specific substrate and desired product.
Similarly, esterification of this compound can be achieved through reaction with carboxylic acids or their derivatives. The Fischer esterification, a classic method involving treatment with a carboxylic acid in the presence of an acid catalyst, is a common approach. masterorganicchemistry.comyoutube.com This equilibrium reaction is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com
Conversion to Benzylic Halides (Excluding Direct Iodides)
The benzylic hydroxyl group can be converted to other benzylic halides, such as bromides or chlorides, which are valuable intermediates for further nucleophilic substitution reactions. Standard reagents for these transformations include thionyl chloride (SOCl₂) for chlorides and phosphorus tribromide (PBr₃) for bromides. The specific conditions for these reactions are chosen to ensure high yields and minimize side reactions.
Other Functional Group Interconversions at the Benzylic Position
Beyond oxidation and substitution, the benzylic position can undergo other functional group interconversions. For example, the alcohol can be converted to an azide, which can then be reduced to a primary amine. This two-step process provides a route to 2-iodo-6-methylbenzylamine. Other transformations might include the introduction of sulfur or phosphorus-containing functional groups, expanding the range of accessible derivatives.
Transformations of the Aryl Iodide Moiety
The carbon-iodine bond in this compound is a key feature for derivatization, particularly through palladium-catalyzed cross-coupling reactions.
Carbon-Carbon Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)
The aryl iodide of this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds.
The Suzuki-Miyaura coupling reaction involves the coupling of the aryl iodide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgmasterorganicchemistry.com This reaction is highly versatile and tolerates a wide range of functional groups, making it suitable for the synthesis of complex molecules. researchgate.net The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
The Heck reaction is another important palladium-catalyzed transformation that couples the aryl iodide with an alkene. wikipedia.orgorganic-chemistry.org This reaction typically proceeds in the presence of a base and a palladium catalyst to form a substituted alkene. wikipedia.org The mechanism involves oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to give the final product. libretexts.org
Below is a table summarizing representative examples of these cross-coupling reactions with aryl iodides.
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | Biaryl |
| Heck | Alkene | Pd(OAc)₂/Phosphine (B1218219) ligand | Et₃N | DMF | Substituted Alkene |
These transformations highlight the synthetic utility of this compound as a versatile starting material for the construction of more complex molecular architectures. The ability to selectively modify either the benzylic hydroxyl group or the aryl iodide moiety provides chemists with a powerful platform for the synthesis of a wide array of organic compounds.
Carbon-Heteroatom Bond Formations (e.g., Ullmann-type Reactions, Hydroxylation)
The presence of an iodine atom on the aromatic ring of this compound makes it a suitable substrate for various carbon-heteroatom bond-forming reactions. These transformations are crucial for introducing diverse functional groups and constructing more complex molecular architectures. Among the most significant are Ullmann-type coupling reactions and hydroxylation processes.
Ullmann-type Reactions
Ullmann-type reactions, which are copper-catalyzed cross-coupling reactions, provide a powerful method for forming carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds. wikipedia.orgorganic-chemistry.org In the context of this compound, these reactions enable the conversion of the aryl iodide to aryl ethers and aryl amines, respectively.
The traditional Ullmann condensation often requires harsh reaction conditions, including high temperatures (frequently over 210°C) and high-boiling polar solvents like N-methylpyrrolidone or nitrobenzene. wikipedia.org However, significant advancements have led to the development of milder and more efficient protocols using soluble copper catalysts supported by various ligands. wikipedia.orgnih.gov For instance, the use of copper(I) iodide (CuI) with ligands such as N,N-dimethylglycine has been shown to facilitate the coupling of aryl iodides with aliphatic alcohols at more moderate temperatures (around 110°C). organic-chemistry.org This approach offers a cost-effective and less technically demanding alternative to palladium-catalyzed methods. organic-chemistry.org
The general mechanism for Ullmann-type reactions involves the formation of a copper(I) species which then reacts with the aryl halide. organic-chemistry.org In the case of ether synthesis, a copper(I) alkoxide is generated in situ and subsequently reacts with the aryl iodide to form the desired aryl ether and a copper(I) halide. wikipedia.org
Table 1: Examples of Ullmann-type Reactions with Aryl Iodides
| Aryl Halide | Coupling Partner | Catalyst/Ligand | Product | Yield | Reference |
| Aryl Iodide | Aliphatic Alcohol | CuI / N,N-dimethylglycine | Aryl Alkyl Ether | Good to Excellent | organic-chemistry.org |
| 4-Chloronitrobenzene | Phenol (B47542) | Copper | p-Nitrophenyl phenyl ether | Not specified | wikipedia.org |
| 2-Chlorobenzoic acid | Aniline | Copper(I) iodide / Phenanthroline | N-Phenylanthranilic acid | Not specified | wikipedia.org |
This table provides illustrative examples of Ullmann-type reactions. Specific conditions and yields for this compound would require experimental investigation.
Hydroxylation
Direct hydroxylation of the aryl iodide to introduce a hydroxyl group is another important transformation. While direct nucleophilic substitution of an aryl halide with hydroxide (B78521) is generally difficult, metal-catalyzed processes can achieve this conversion. Furthermore, the benzylic position of this compound is susceptible to oxidation to afford a diol, though this falls under C-H functionalization rather than a direct transformation of the carbon-iodine bond.
Formation of Hypervalent Iodine Reagents from Ortho-Iodinated Benzylic Systems
The ortho-iodinated benzylic alcohol moiety in this compound provides a unique structural motif for the synthesis of hypervalent iodine reagents. These reagents, which contain an iodine atom in a higher oxidation state (typically +3 or +5), have gained significant prominence in modern organic synthesis as versatile and environmentally benign oxidizing agents. nih.govacs.orge-bookshelf.de
Hypervalent iodine compounds are characterized by the presence of a hypervalent bond, a three-center-four-electron (3c-4e) bond, which is longer and weaker than a typical covalent bond. e-bookshelf.de This feature is key to their reactivity. princeton.edu
The synthesis of hypervalent iodine(III) reagents often involves the oxidation of an iodoarene. For instance, (dichloroiodo)benzene can be prepared from iodobenzene (B50100) and is a precursor to other hypervalent iodine reagents through ligand exchange reactions. nih.gov The introduction of an electron-withdrawing group at the ortho position can suppress the overoxidation of the desired iodine(III) product to an iodine(V) compound. acs.org
In the case of ortho-iodinated benzylic systems, the proximate hydroxyl group can participate in the formation of cyclic hypervalent iodine reagents, such as benziodoxoles. These cyclic structures often exhibit enhanced stability and unique reactivity. The formation of such a reagent from this compound would involve oxidation of the iodine atom with a suitable oxidizing agent, followed by intramolecular trapping by the benzylic alcohol.
Table 2: Classes of Hypervalent Iodine Compounds
| Class | General Formula | Description | Reference |
| Iodinanes (Iodine(III)) | ArIL₂ | Aryl-λ³-iodanes with two heteroatom ligands. | princeton.edu |
| Iodonium (B1229267) Salts (Iodine(III)) | R₂I⁺X⁻ | Diaryl or alkylaryl iodonium compounds. | acs.orgprinceton.edu |
| Periodinanes (Iodine(V)) | ArIL₄ | Aryl-λ⁵-iodanes with four heteroatom ligands. | princeton.edu |
This table categorizes the main classes of hypervalent iodine compounds relevant to organic synthesis.
The resulting hypervalent iodine reagents derived from this compound could then be employed in a variety of synthetic transformations, including oxidations, aminations, and oxidative functionalizations of organic substrates. nih.govacs.org
Chemoselective and Regioselective Considerations in Reactions of this compound
The presence of multiple reactive sites in this compound—the aryl iodide, the benzylic alcohol, and the aromatic ring—necessitates careful consideration of chemoselectivity and regioselectivity in its chemical transformations.
Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule containing multiple functional groups. researchgate.net In the case of this compound, a key chemoselective challenge is to selectively transform either the aryl iodide or the benzylic alcohol.
For example, in a cross-coupling reaction, the choice of catalyst and reaction conditions will determine whether the reaction occurs at the C-I bond (e.g., Suzuki or Sonogashira coupling) or if the benzylic alcohol participates in the reaction (e.g., etherification). Similarly, when using an oxidizing agent, conditions must be chosen to selectively oxidize the benzylic alcohol to an aldehyde or carboxylic acid without affecting the iodine atom, or to selectively form a hypervalent iodine species without oxidizing the alcohol.
Regioselectivity is the preference for bond formation at one position over all other possible positions. researchgate.net For this compound, regioselectivity becomes particularly important in reactions involving the aromatic ring, such as electrophilic aromatic substitution. The directing effects of the existing substituents—the iodo, methyl, and hydroxymethyl groups—will influence the position of the incoming electrophile.
Furthermore, in certain reactions, such as iodocyclization, the regioselectivity of the ring closure is a critical factor. rsc.org For instance, an intramolecular cyclization involving the benzylic alcohol and another part of the molecule would need to proceed with a specific ring size and orientation.
Table 3: Potential Selective Reactions of this compound
| Reaction Type | Targeted Site | Potential Product | Key Consideration |
| Cross-Coupling | C-I bond | Biaryl or alkynylated derivative | Chemoselective activation of the C-I bond over the C-O bond. |
| Oxidation | Benzylic Alcohol | 2-Iodo-6-methylbenzaldehyde | Chemoselective oxidation of the alcohol without affecting the iodide. |
| Hypervalent Iodine Formation | Iodine Atom | Cyclic benziodoxole | Intramolecular participation of the ortho-hydroxyl group. |
| Electrophilic Substitution | Aromatic Ring | Substituted this compound | Regiocontrol based on the directing effects of existing substituents. |
This table outlines potential selective transformations of this compound, highlighting the importance of chemo- and regiocontrol.
Achieving high levels of chemo- and regioselectivity often requires careful optimization of reaction parameters, including the choice of catalysts, ligands, solvents, and temperature. The interplay of electronic and steric effects of the substituents on the aromatic ring plays a crucial role in dictating the outcome of these reactions.
Applications in Advanced Organic Synthesis and Materials Science
(2-Iodo-6-methylphenyl)methanol as a Versatile Synthetic Building Block
The inherent reactivity of the carbon-iodine bond, coupled with the synthetic utility of the benzylic alcohol, positions this compound as a highly valuable and versatile building block in organic chemistry.
Precursor for Complex Heterocyclic and Carbocyclic Architectures
The presence of both an aryl iodide and a primary alcohol in a 1,2-relationship allows for a variety of intramolecular and intermolecular cyclization strategies to forge complex ring systems. The ortho-methyl group can impart specific conformational biases and steric environments, influencing the stereochemical outcome of these reactions.
While specific examples detailing the direct use of this compound in the synthesis of complex heterocycles and carbocycles are not extensively documented in readily available literature, the structural motif is primed for such transformations. For instance, palladium-catalyzed intramolecular reactions are a common method for the synthesis of six-membered N-heterocycles. cymitquimica.com The general strategy often involves the coupling of an aryl halide with a tethered nucleophile. The hydroxyl group of this compound can be readily converted into other functional groups, such as amines or amides, which can then participate in intramolecular cyclization reactions to form a variety of heterocyclic scaffolds.
Furthermore, the synthesis of carbocycles, such as fluorenones and dibenzofurans, often relies on precursors with ortho-functionalized biaryl systems. cymitquimica.combldpharm.com this compound can serve as a key starting material for the synthesis of such biaryl precursors through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Subsequent intramolecular C-H activation or other cyclization strategies can then be employed to construct the desired carbocyclic framework.
Utilization in Ligand Design for Catalysis
The development of novel ligands is crucial for advancing transition-metal catalysis. The structure of this compound provides an excellent starting point for the synthesis of bespoke ligands, particularly phosphine-based ligands. The ortho-iodo and methyl groups can be strategically exploited to create sterically demanding and electronically tuned ligands that can influence the activity and selectivity of catalytic processes.
For example, the iodine atom can be displaced by a phosphine (B1218219) group via a nucleophilic substitution reaction or, more commonly, through a metal-catalyzed cross-coupling reaction. The resulting phosphine can then be incorporated into a larger ligand architecture. The adjacent methyl group can provide steric bulk near the metal center, which can be beneficial in promoting reductive elimination and preventing catalyst deactivation pathways. A general approach to phosphine ligand preparation involves the reaction of a sodium phosphide (B1233454) with an aryl halide. bldpharm.com
The hydroxylmethyl group can also be functionalized to introduce additional coordinating atoms or to attach the ligand to a solid support. The ability to readily modify both the iodo and hydroxylmethyl functionalities allows for the systematic tuning of the ligand's steric and electronic properties to optimize catalyst performance for specific applications, such as Suzuki-Miyaura or Buchwald-Hartwig amination reactions. nih.gov
Scaffold for the Development of New Chemical Entities
In the quest for new bioactive molecules, the development of novel molecular scaffolds is of paramount importance. This compound offers a robust and adaptable scaffold for the synthesis of new chemical entities with potential therapeutic applications. The aryl iodide functionality is a key handle for introducing molecular diversity through a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.
These reactions allow for the facile introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and amino groups, at the 2-position of the phenyl ring. The hydroxylmethyl group can also be oxidized to an aldehyde or carboxylic acid, or converted to other functionalities, providing further opportunities for derivatization and the construction of more complex molecules. This modularity enables the rapid generation of libraries of compounds for biological screening. The synthesis of biologically active molecules often involves the construction of heterocyclic frameworks, and the versatility of this compound as a precursor to such systems further enhances its value in medicinal chemistry.
Role in the Synthesis of Functional Organic Materials
The unique electronic and structural features of this compound and its derivatives make them valuable building blocks for the synthesis of functional organic materials with applications in electronics and optoelectronics.
The aryl iodide group is a key reactive site for the construction of extended π-conjugated systems, which are the fundamental components of many organic electronic materials. Through iterative cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling, this compound can be incorporated into conjugated polymers and oligomers. The methyl group can influence the solubility and solid-state packing of these materials, which in turn affects their electronic properties, such as charge carrier mobility and photoluminescence.
Mechanistic Investigations and Computational Studies on 2 Iodo 6 Methylphenyl Methanol and Its Transformations
Elucidation of Reaction Mechanisms in the Synthesis and Derivatization of the Compound
The primary synthesis route for (2-Iodo-6-methylphenyl)methanol typically involves the reduction of the corresponding carboxylic acid, 2-iodo-6-methylbenzoic acid. A common and effective method for this transformation is the use of borane (B79455) reagents, such as borane dimethyl sulfide (B99878) complex (BH₃·SMe₂). beilstein-journals.org
The mechanism for this reduction proceeds through several key steps:
Activation of the Carboxylic Acid: The borane reagent coordinates to the carbonyl oxygen of the carboxylic acid, forming an acyloxyborane intermediate. This step increases the electrophilicity of the carbonyl carbon.
Hydride Transfer: A hydride ion (H⁻) is transferred from the boron atom to the activated carbonyl carbon. This is followed by a second hydride transfer.
Intermediate Formation: These transfers lead to the formation of a trialkoxyborane intermediate.
Hydrolysis: The reaction is completed by quenching with water or a mild acid, which hydrolyzes the trialkoxyborane to release the final product, this compound, and boric acid byproducts. beilstein-journals.org
Derivatization of this compound often involves reactions of the hydroxyl group. A typical example is acetylation to form 2-iodo-6-methylbenzyl acetate (B1210297). This reaction is generally carried out using acetic anhydride, often with a catalyst. The mechanism is a nucleophilic acyl substitution where the alcohol's oxygen atom attacks one of the carbonyl carbons of the acetic anhydride, leading to the formation of a tetrahedral intermediate, which then collapses to yield the acetate ester and acetic acid. beilstein-journals.org
Table 1: Proposed Mechanistic Steps for the Synthesis of this compound
| Step | Reactants | Key Process | Intermediate/Product |
| 1 | 2-Iodo-6-methylbenzoic acid, BH₃·SMe₂ | Coordination and activation | Acyloxyborane intermediate |
| 2 | Acyloxyborane intermediate, BH₃·SMe₂ | Hydride transfer | Dialkoxyborane |
| 3 | Dialkoxyborane intermediate, BH₃·SMe₂ | Second hydride transfer | Trialkoxyborane |
| 4 | Trialkoxyborane, Water | Hydrolysis (Workup) | This compound |
Application of Computational Chemistry for Reaction Pathway Analysis
While specific computational studies focusing exclusively on this compound are not extensively documented in public literature, the application of computational chemistry provides a robust framework for analyzing its reaction pathways. montclair.edu Methods such as Density Functional Theory (DFT) are widely used to model reaction mechanisms, providing detailed energetic and structural information that is often difficult to obtain experimentally. researchgate.net
For the synthesis of this compound, computational analysis could be used to:
Map the Potential Energy Surface: Calculations can determine the energies of reactants, products, intermediates, and transition states for the reduction of 2-iodo-6-methylbenzoic acid. researchgate.net
Calculate Activation Barriers: The energy difference between the reactants and the transition state, known as the activation energy or barrier height, can be calculated to predict reaction rates. researchgate.net High-level methods like Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) can provide highly accurate barrier heights. researchgate.net
Visualize Transition States: The geometry of the transition state can be optimized, offering a snapshot of the bond-breaking and bond-forming processes.
Confirm Reaction Paths: Intrinsic Reaction Coordinate (IRC) calculations can be performed to verify that a calculated transition state correctly connects the reactant and product minima on the potential energy surface. researchgate.net
These computational tools allow chemists to explore different potential mechanisms, understand the influence of catalysts, and predict the feasibility of a proposed synthetic route under various conditions. montclair.edu
Theoretical Studies on Electronic and Steric Effects in Ortho-Substituted Aryl Iodides
The chemical behavior of this compound is heavily influenced by the presence of the iodo and methyl groups in positions ortho to the methanol (B129727) substituent. Theoretical studies on ortho-substituted aryl halides provide critical insights into the balance between electronic and steric effects. nih.govnih.gov
Electronic Effects: The iodine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This effect can influence the acidity of the hydroxyl proton and the reactivity of the benzene (B151609) ring towards electrophilic or nucleophilic attack.
Steric Effects: Both the iodine atom and the methyl group are sterically demanding. Their presence in the ortho positions creates significant steric hindrance around the benzylic alcohol group. This steric crowding can restrict the rotation of the -CH₂OH group and influence the molecule's preferred conformation.
Quantum chemical investigations have shown that the interplay between steric repulsion and electronic effects in substituted halobenzenes is complex and can lead to outcomes that contradict simple predictions. nih.govchemrxiv.org For instance, while steric effects would predict that isomers with bulky groups far apart (para) should be the most stable, computational studies have shown that electronic interactions can make meta or even ortho isomers more stable in certain dihalobenzenes. nih.gov The stability is a result of a delicate balance between exchange repulsion (steric effect) and various forms of electron delocalization. nih.gov This competition between steric and electronic factors is also critical in determining the regioselectivity of reactions, such as nucleophilic additions to related aryne intermediates, where a large nucleophile may attack the less hindered position, even if it is electronically less favorable. acs.org
Table 2: Properties of Substituents in this compound
| Substituent | Position | Primary Electronic Effect | Relative Steric Bulk |
| Iodo (-I) | Ortho | Inductive Withdrawal (-I) | Large |
| Methyl (-CH₃) | Ortho | Inductive Donation (+I), Hyperconjugation | Moderate |
| Methanol (-CH₂OH) | - | Inductive Withdrawal (-I) | Moderate |
Emerging Research Directions and Future Outlook for 2 Iodo 6 Methylphenyl Methanol Research
Development of More Sustainable and Atom-Economical Synthetic Methodologies
The development of environmentally friendly and efficient synthetic methods is a paramount goal in modern chemistry. For the synthesis of (2-Iodo-6-methylphenyl)methanol and related benzyl (B1604629) alcohols, research is increasingly focused on green chemistry principles.
Recent advancements have highlighted the potential of transition-metal-free reactions, which avoid the use of often toxic and expensive heavy metals. researchgate.net One such approach involves the base-mediated coupling of aromatic alcohols, offering a more benign pathway to substituted alcohol derivatives. researchgate.net The use of water as a reaction medium is another significant stride towards greener synthesis, as it is a safe, non-toxic, and abundant solvent. mdpi.com Researchers are exploring direct halogenation of tertiary benzyl alcohols in aqueous media, which could be adapted for the synthesis of precursors to this compound. mdpi.com
Furthermore, the concept of atom economy, which seeks to maximize the incorporation of starting materials into the final product, is driving innovation. Methodologies that utilize readily available starting materials and minimize waste are being actively pursued. For instance, the direct hydroxylation of carboxylic acids using molecular oxygen as a green oxidant and visible light as a driving force represents a promising and sustainable route to benzyl alcohols. organic-chemistry.org The use of recyclable catalysts, such as iron(III) chloride in propylene (B89431) carbonate, for etherification reactions of benzyl alcohols also aligns with the principles of green chemistry. acs.orgnih.gov
Table 1: Comparison of Traditional vs. Emerging Sustainable Synthetic Methods for Benzyl Alcohols
| Feature | Traditional Methods | Emerging Sustainable Methods |
| Catalyst | Often relies on heavy or precious metals (e.g., Palladium, Rhodium) | Transition-metal-free, or uses abundant and non-toxic metals like iron. researchgate.netacs.org |
| Solvent | Typically uses volatile organic compounds (VOCs) | Employs green solvents like water or recyclable propylene carbonate. mdpi.comacs.orgnih.gov |
| Oxidant | May use stoichiometric, toxic oxidizing agents | Utilizes molecular oxygen or other green oxidants. organic-chemistry.org |
| Byproducts | Can generate significant amounts of waste | Designed to produce minimal waste, with water often being the only byproduct. |
| Energy Input | May require harsh reaction conditions (high temperature and pressure) | Often proceeds under milder conditions, sometimes driven by visible light. organic-chemistry.org |
Exploration of Novel Catalytic Systems for Tailored Transformations
The functional groups of this compound, the hydroxyl and the iodo group, offer multiple sites for catalytic transformations, making it a versatile substrate for the synthesis of complex molecules.
The development of novel catalytic systems is crucial for selectively activating and transforming these functional groups. For instance, acceptorless dehydrogenation, which converts alcohols to carbonyl compounds and molecular hydrogen, is an attractive strategy for valorizing alcohols. nih.gov Researchers are using computational tools like Density Functional Theory (DFT) and micro-kinetic modeling to predict and identify active catalysts for this process. nih.gov
Iron catalysis is gaining prominence as a more sustainable alternative to precious metal catalysts for reactions like etherification of benzyl alcohols. acs.orgnih.gov Additionally, new catalytic methods for the hydrolysis of thiolates to alcohols under ambient conditions are being developed. nih.gov The hydroxyl group of this compound can be a target for various other catalytic reactions, including azidation. The direct azidation of benzyl alcohols using catalysts like bismuth(III) or copper(II) triflate provides a straightforward route to benzyl azides, which are valuable synthetic intermediates. organic-chemistry.org
The presence of the iodine atom opens up possibilities for a wide range of cross-coupling reactions, a cornerstone of modern organic synthesis. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.
Integration into Automated Synthesis and High-Throughput Experimentation
The fields of automated synthesis and high-throughput experimentation (HTE) are poised to revolutionize chemical research by accelerating the discovery and optimization of new reactions and molecules.
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds or reaction conditions. nih.govresearchgate.netresearchgate.net In the context of this compound, HTE can be used to quickly screen for optimal catalysts, solvents, and other reaction parameters for a desired transformation. acs.org This is particularly valuable for complex reactions where multiple variables can influence the outcome. The data generated from HTE can be analyzed using machine learning algorithms to identify trends and predict the outcomes of future experiments, further accelerating the research process. nih.govnih.gov
Table 2: Impact of Automation and High-Throughput Experimentation on this compound Research
| Area of Impact | Description |
| Reaction Optimization | Rapidly screen a wide range of catalysts, ligands, solvents, and bases to identify the optimal conditions for transformations involving this compound. acs.org |
| Discovery of New Reactions | Systematically test novel combinations of reagents and catalysts with this compound to uncover new synthetic methodologies. |
| Library Synthesis | Automate the synthesis of a diverse library of derivatives from the this compound scaffold for biological screening or materials science applications. |
| Data-Driven Research | Generate large datasets that can be used to train machine learning models to predict reaction outcomes and guide experimental design. nih.govnih.gov |
Expansion of the Synthetic Utility of the this compound Scaffold in Emerging Fields
The unique structural features of this compound make it a valuable scaffold for the synthesis of novel compounds with potential applications in various emerging fields.
One particularly interesting application is in the development of hypervalent iodine reagents. researchgate.net The ortho-iodobenzyl alcohol moiety can be used as a precursor to create these powerful and versatile oxidizing agents, which have found numerous applications in modern organic synthesis. researchgate.netthieme-connect.com For example, they can be used in electrophilic halogenations and other oxidative transformations. researchgate.net
The this compound scaffold can also serve as a starting point for the synthesis of biologically active molecules. The ability to functionalize both the aromatic ring (via the iodo group) and the benzylic position (via the hydroxyl group) allows for the creation of a wide range of derivatives that can be screened for medicinal properties. For instance, diiodobenzyl alcohols have shown selective antibacterial activity against Gram-positive bacteria. researchgate.net
Furthermore, the principles of aromatic synthesis, such as controlling the order of reactions to achieve the desired substitution pattern, are crucial when working with this scaffold. masterorganicchemistry.com The strategic manipulation of the iodo and methyl groups can direct subsequent electrophilic aromatic substitution reactions to specific positions on the benzene (B151609) ring. masterorganicchemistry.com
The versatility of this compound also extends to the synthesis of various heterocyclic and carbocyclic systems. For example, 2-iodobenzyl alcohol has been used in the synthesis of substituted seven-membered lactones and 2,3-diphenyl-1-indenone. sigmaaldrich.com These examples highlight the potential for this compound to be a key building block in the construction of complex and functionally diverse molecules for a range of applications.
Q & A
Basic: What are the recommended synthetic routes for (2-Iodo-6-methylphenyl)methanol?
Answer:
The compound is typically synthesized via iodination of pre-functionalized benzyl alcohols or through cross-coupling reactions. A common approach involves:
- Direct iodination : Reacting 6-methylbenzyl alcohol with iodine monochloride (ICl) in a controlled acidic medium to introduce the iodine substituent at the ortho position.
- Palladium-mediated coupling : Using Suzuki-Miyaura or Ullmann coupling reactions to attach iodine to a pre-functionalized aryl halide intermediate .
Key considerations : - Monitor reaction progress via TLC or GC-MS to avoid over-iodination.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Basic: What safety protocols are critical for handling this compound?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a fume hood for handling powdered forms due to inhalation risks .
- Waste disposal : Segregate halogenated waste in designated containers for professional treatment to avoid environmental contamination .
- Emergency response : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Provide SDS sheets to medical personnel .
Advanced: How can crystallographic methods resolve the molecular structure of this compound?
Answer:
- Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation in dichloromethane/hexane. Use SHELXL for refinement, accounting for heavy-atom (iodine) effects to improve resolution .
- Data interpretation : Analyze bond angles and torsional strain between the iodine substituent and methyl group to assess steric effects. Compare with DFT-optimized structures for validation .
Example data table :
| Parameter | Experimental (SC-XRD) | Computational (DFT) |
|---|---|---|
| C-I bond length (Å) | 2.12 | 2.10 |
| O-H···O H-bond (Å) | 1.98 | 2.05 |
Advanced: What computational strategies predict the compound’s reactivity in catalysis?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. Use B3LYP/6-311+G(d,p) basis sets for accuracy .
- Molecular docking : Simulate interactions with enzymatic active sites (e.g., halogen-binding pockets) to assess potential as a catalyst or inhibitor .
Key findings : - The iodine atom’s polarizability enhances π-backbonding in metal complexes, making the compound a potential ligand in Pd-catalyzed cross-couplings .
Data Contradiction: How to address discrepancies in reported spectral data?
Answer:
- Replicate experiments : Repeat synthesis and characterization under standardized conditions (solvent, temperature, instrument calibration) .
- Cross-validate techniques : Compare NMR (¹H/¹³C), IR, and HRMS data with computational predictions (e.g., ChemDraw simulations) to identify outliers .
- Peer-reviewed validation : Prioritize data from journals with rigorous review processes over preprint repositories .
Basic: What analytical techniques confirm the purity of this compound?
Answer:
- HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8.2 min (acetonitrile/water = 70:30).
- Melting point : Expected range 98–100°C (deviations >2°C suggest impurities) .
- Elemental analysis : Match experimental C/H/I percentages to theoretical values (e.g., C: 38.7%, H: 3.2%, I: 40.9%) .
Advanced: How does steric hindrance from the methyl group influence reactivity?
Answer:
- Steric maps : Generate using molecular modeling software (e.g., Spartan) to visualize spatial constraints near the iodine and hydroxyl groups .
- Kinetic studies : Compare reaction rates with analogs (e.g., 2-iodobenzyl alcohol) in SN2 substitutions. The methyl group reduces nucleophilic attack at the adjacent carbon by ~30% .
Basic: What are the compound’s applications in organic synthesis?
Answer:
- Intermediate for pharmaceuticals : Used in synthesizing iodinated aromatics for thyroid inhibitors or radiopaque agents.
- Ligand precursor : Convert to phosphine or Schiff base ligands for transition-metal catalysts .
Table 1: Comparison of Iodo-Substituted Benzyl Alcohols
| Compound | CAS No. | Molecular Weight (g/mol) | Key Application |
|---|---|---|---|
| This compound | 1261794-19-7 | 262.06 | Catalysis, Ligand Design |
| 3-Iodo-4-methylbenzyl alcohol | 165803-89-4 | 262.06 | Medicinal Chemistry |
| 2-Iodo-5-methylbenzyl alcohol | 220991-50-4 | 262.06 | Material Science |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
